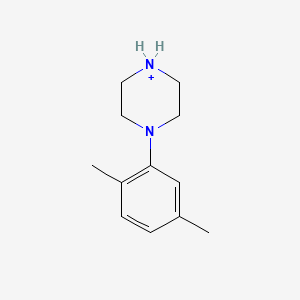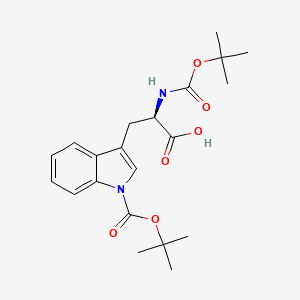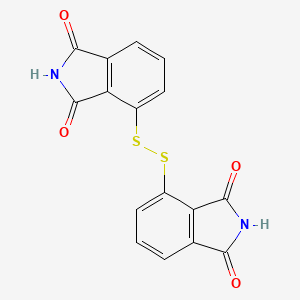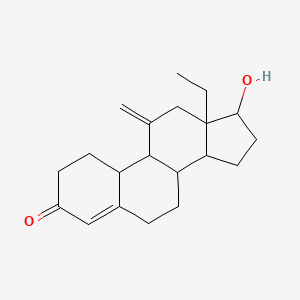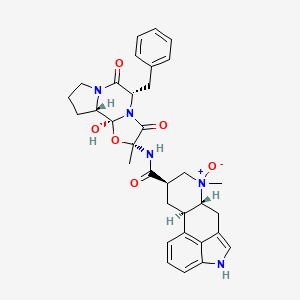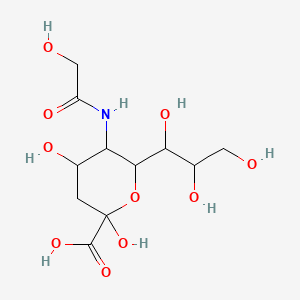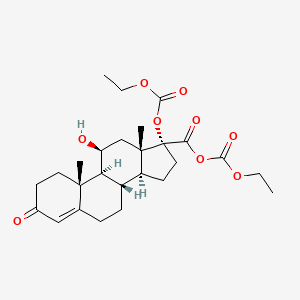
1,2-Dihydro Diethyl Loteprednol Carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro Diethyl Loteprednol Carbonate is a synthetic corticosteroid with anti-inflammatory properties. It is used in the preparation of other soft steroids and is known for its application in ophthalmic solutions to treat various inflammatory conditions of the eye. The compound has a molecular formula of C26H36O9 and a molecular weight of 492.56 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dihydro Diethyl Loteprednol Carbonate is synthesized through a series of chemical reactions involving the modification of the steroid backboneThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is carried out in compliance with regulatory guidelines to ensure the safety and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydro Diethyl Loteprednol Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions involve the replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical modifications or as intermediates in the synthesis of other compounds .
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro Diethyl Loteprednol Carbonate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other corticosteroids and related compounds.
Biology: Studied for its effects on cellular processes and inflammation pathways.
Industry: Utilized in the development of pharmaceutical formulations and quality control assays.
Wirkmechanismus
The mechanism of action of 1,2-Dihydro Diethyl Loteprednol Carbonate involves its interaction with specific intracellular receptors. The compound binds to glucocorticoid receptors, leading to the modulation of gene expression. This results in the induction of anti-inflammatory proteins and the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. The compound is designed to be a “soft drug,” meaning it is active at the site of administration and rapidly metabolized to inactive components, minimizing adverse effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Loteprednol Etabonate: Another corticosteroid with similar anti-inflammatory properties.
Prednisolone: A widely used corticosteroid with a broader range of applications.
Dexamethasone: Known for its potent anti-inflammatory effects.
Uniqueness
1,2-Dihydro Diethyl Loteprednol Carbonate is unique due to its design as a soft drug, which reduces the risk of systemic side effects.
Eigenschaften
Molekularformel |
C26H36O9 |
|---|---|
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
ethoxycarbonyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C26H36O9/c1-5-32-22(30)34-21(29)26(35-23(31)33-6-2)12-10-18-17-8-7-15-13-16(27)9-11-24(15,3)20(17)19(28)14-25(18,26)4/h13,17-20,28H,5-12,14H2,1-4H3/t17-,18-,19-,20+,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
UXBRRZUGTYPRAA-VOBVLAJWSA-N |
Isomerische SMILES |
CCOC(=O)OC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)OC(=O)OCC |
Kanonische SMILES |
CCOC(=O)OC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


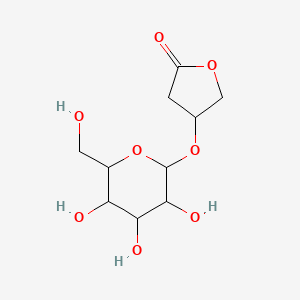
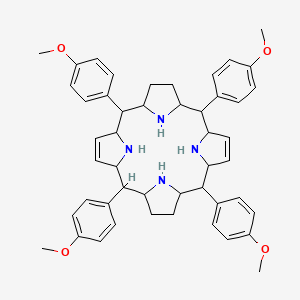
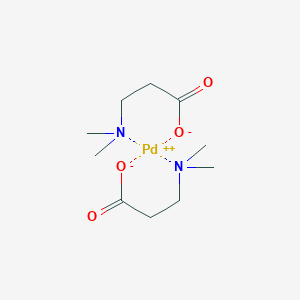
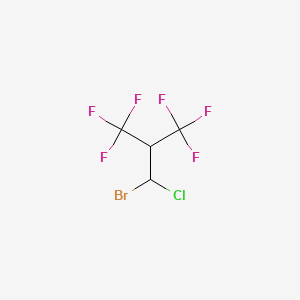

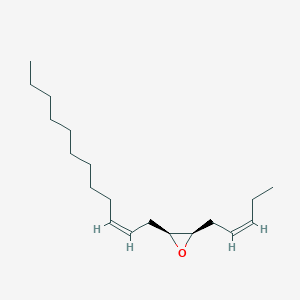
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
